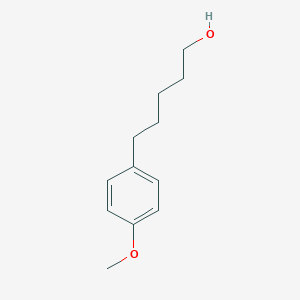

5-(4-Methoxyphenyl)-1-pentanol

説明

5-(4-Methoxyphenyl)-1-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the fifth carbon with a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like ALOX15 (15-lipoxygenase), which plays roles in inflammatory and cancer pathways . The methoxy group enhances lipophilicity and influences binding interactions with enzyme active sites, making it a critical pharmacophore in inhibitor design.

特性

分子式 |

C12H18O2 |

|---|---|

分子量 |

194.27 g/mol |

IUPAC名 |

5-(4-methoxyphenyl)pentan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2-5,10H2,1H3 |

InChIキー |

YFXNGNDJUYSLFZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CCCCCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

5-(4-Methoxyphenyl)-1H-indoles vs. 5-(4-Methoxyphenyl)-1H-imidazoles

Evidence from molecular dynamics and virtual docking studies highlights that substituting the indole core (e.g., in 5-(4-Methoxyphenyl)-1H-indoles) with an imidazole ring (e.g., 5-(4-Methoxyphenyl)-1H-imidazoles) reduces inhibitory potency against rabbit ALOX15. The indole derivatives exhibit stronger π-π stacking and hydrogen bonding with the enzyme’s catalytic domain, while imidazole analogues show weaker binding due to altered electronic properties and steric hindrance .

Key Data:

| Compound | IC₅₀ (Rabbit ALOX15) | Binding Energy (kcal/mol) |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | 2.3 µM | -9.8 ± 0.4 |

| 5-(4-Methoxyphenyl)-1H-imidazole | 15.6 µM | -6.2 ± 0.6 |

N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

This compound (synthesized via modified Weinstein protocols ) shares the 4-methoxyphenyl motif but incorporates a sulfonamide and pyridine group. The sulfonamide enhances water solubility, but the bulky pyridine moiety reduces membrane permeability compared to 5-(4-Methoxyphenyl)-1-pentanol.

(R)-4-Methoxymethoxy-5-(4-methoxy-phenoxy)-pentan-1-ol

A stereoisomer with additional methoxymethoxy and phenoxy substituents (CAS: 316808-31-8), this compound exhibits higher polarity and reduced metabolic stability due to increased susceptibility to hydrolysis. Its synthetic route involves multi-step protection/deprotection strategies, contrasting with the simpler alkylation used for 5-(4-Methoxyphenyl)-1-pentanol .

Substituent Effects on Physicochemical Properties

- Lipophilicity: The methoxy group in 5-(4-Methoxyphenyl)-1-pentanol increases logP (~2.1) compared to unsubstituted 1-pentanol (logP ~1.0), enhancing membrane permeability.

- Solubility: Imidazole derivatives (e.g., compound 2 in ) show lower aqueous solubility (<0.1 mg/mL) due to planar aromatic cores, whereas 5-(4-Methoxyphenyl)-1-pentanol exhibits moderate solubility (~5 mg/mL) .

- Synthetic Complexity: 5-(Fmoc-amino)-1-pentanol () requires solid-phase synthesis, while 5-(4-Methoxyphenyl)-1-pentanol is synthesized via Friedel-Crafts alkylation, offering scalability advantages .

Functional Group Modifications and Bioactivity

- Amine vs. Alcohol: Replacing the hydroxyl group in 5-(4-Methoxyphenyl)-1-pentanol with an Fmoc-protected amine (as in ) shifts activity toward peptide coupling applications rather than enzyme inhibition .

- Thioether Derivatives: Compounds like 5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol () introduce sulfur atoms, improving radical scavenging but reducing specificity for ALOX15 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。